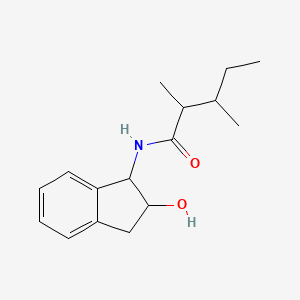![molecular formula C14H22N2O B6638074 [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPMP is a piperidine-based compound that possesses unique properties that make it an excellent candidate for use in different research areas.
Mechanism of Action
The mechanism of action of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the inflammatory response. This compound has also been shown to reduce pain sensitivity in animal models, indicating its potential use as a pain reliever.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol in lab experiments is its well-established synthesis method, which allows for the production of high yields of pure this compound. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for the research of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol. One potential area of research is the development of more efficient synthesis methods for this compound, which may improve its yield and purity. Another area of research is the investigation of the potential use of this compound as a treatment for other disorders, such as anxiety and depression. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its well-established synthesis method, along with its unique properties, makes it an excellent candidate for use in different applications. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a drug candidate.
Synthesis Methods
The synthesis of [6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol involves several steps, including the reaction of 3-methylpyridine-2-carboxaldehyde with 6-methylpiperidin-2-one in the presence of a reducing agent to yield this compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The synthesis method of this compound is well-established and has been extensively studied in the literature.
Scientific Research Applications
[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol has been shown to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential use as a drug candidate. This compound has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
[6-methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-5-4-8-15-14(11)9-16-12(2)6-3-7-13(16)10-17/h4-5,8,12-13,17H,3,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFHTQEDOBEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=C(C=CC=N2)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![2-(5-chloro-1H-indol-3-yl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B6638021.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylphenyl)methyl]-1-methylurea](/img/structure/B6638028.png)
![[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol](/img/structure/B6638040.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![[1-(4-fluorophenyl)-4-hydroxypyrazol-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6638051.png)
![N-[1-[2-(3-chlorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638059.png)
![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)

![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)